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Compound of Interest

Compound Name: N-Acetyl-N-methyl-D-leucine

Cat. No.: B15408538 Get Quote

A Note on the Compound: While the initial topic specified N-Acetyl-N-methyl-D-leucine, the

significant body of scientific literature and clinical research in the field of neurological disorders

is overwhelmingly focused on N-Acetyl-L-leucine (NALL). The D-enantiomer, N-Acetyl-D-

leucine, is often considered pharmacologically inactive or has been shown to inhibit the uptake

of the active L-enantiomer.[1][2] Consequently, to provide accurate and relevant information for

researchers, these application notes will focus on N-Acetyl-L-leucine, the molecule at the

forefront of therapeutic development for neurological conditions.

Introduction
N-Acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid L-leucine.[3]

[4] It is a small, orally bioavailable molecule capable of crossing the blood-brain barrier.[5]

Historically, the racemic mixture N-acetyl-DL-leucine has been used for decades in France to

treat vertigo.[3][4][6] Recent research has repurposed NALL, identifying it as the

pharmacologically active enantiomer and a promising therapeutic agent for a range of rare and

common neurodegenerative diseases, including Niemann-Pick disease type C (NPC), GM2

Gangliosidoses (Tay-Sachs and Sandhoff diseases), and traumatic brain injury (TBI).[1][3][5][7]

Its neuroprotective effects are attributed to its role in modulating fundamental cellular

processes that are often dysfunctional in neurological disorders.[5][8]

Proposed Mechanisms of Action
The precise mechanisms of action for N-Acetyl-L-leucine are still under active investigation, but

preclinical studies have elucidated several key pathways through which it may exert its
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therapeutic effects. NALL is transported into cells via monocarboxylate transporters (MCTs) and

is believed to help restore cellular homeostasis.[5][9][10]

Key proposed mechanisms include:

Enhancement of Autophagy and Lysosomal Function: In models of neurodegenerative

diseases and traumatic brain injury, NALL has been shown to improve autophagy flux, the

cell's critical process for clearing damaged organelles and misfolded proteins.[1][3][6][8] This

helps reduce the accumulation of toxic cellular debris, a common pathology in lysosomal

storage disorders.

Reduction of Neuroinflammation: NALL treatment has been associated with a decrease in

neuroinflammatory markers.[1][3][4][8] By attenuating the inflammatory cascade following an

injury or in a chronic disease state, NALL helps protect neurons from secondary damage.

Improved Mitochondrial and Energy Metabolism: Studies in mouse models of Niemann-Pick

disease type C have indicated that NALL can improve mitochondrial energy metabolism and

alter glucose and antioxidant metabolism.[1][8] This can lead to enhanced adenosine

triphosphate (ATP) production, supporting neuronal health and function.[5]

Modulation of Cellular pH: One hypothesis suggests NALL may help regulate intracellular pH

by facilitating the efflux of lactate, thereby improving neuronal function in conditions

associated with metabolic dysregulation.[10]
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Proposed mechanism of action for N-Acetyl-L-leucine (NALL).

Applications and Efficacy Data
NALL has been investigated in several clinical trials for rare neurodegenerative diseases,

demonstrating statistically significant and clinically relevant improvements in neurological

function.

Table 1: Summary of Clinical Trial Data for N-Acetyl-L-leucine
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Neurological
Disorder

Key Efficacy
Endpoint

Dosage Outcome Citation(s)

Niemann-Pick

Disease Type C

(NPC)

Change in
Scale for the
Assessment
and Rating of
Ataxia (SARA)
total score

4 g/day (≥13
years); Weight-
based for
younger
patients

Statistically
significant
improvement
in neurologic
status vs.
placebo. Mean
change of
-1.97 points on
SARA score
with NALL vs.
-0.60 with
placebo.

[5][11]

GM2

Gangliosidoses

(Tay-Sachs &

Sandhoff)

Clinical

Impression of

Change in

Severity (CI-CS)

4 g/day (≥13

years); Weight-

tiered for patients

6-12 years

Met primary

endpoint,

showing

significant

improvements in

functioning and

quality of life.

[7]

| Ataxia Telangiectasia (A-T) | Ongoing Clinical Trial | Not specified | Investigating treatment for

movement challenges. |[12] |

Experimental Protocols
Protocol 4.1: In Vitro Autophagy Flux Assay Using a
Tandem mRFP-GFP-LC3 Reporter
This protocol is designed to quantify the effect of NALL on autophagy flux in a neuronal cell line

(e.g., SH-SY5Y). The tandem reporter fluoresces yellow (mRFP and GFP) in non-acidic

autophagosomes and red (mRFP only) in acidic autolysosomes, allowing for the measurement

of autophagic progression.

Materials:
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Neuronal cell line (e.g., SH-SY5Y) stably expressing mRFP-GFP-LC3

Complete cell culture medium

N-Acetyl-L-leucine (NALL) stock solution (e.g., 100 mM in sterile PBS)

Autophagy inducer (positive control, e.g., Rapamycin)

Autophagy inhibitor (e.g., Bafilomycin A1)

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) for fixation

DAPI nuclear stain

Fluorescence microscope or high-content imaging system

Procedure:

Cell Seeding: Plate mRFP-GFP-LC3 expressing cells onto glass-bottom dishes or 96-well

imaging plates at a density that allows for 60-70% confluency on the day of the experiment.

Treatment:

Pre-treat cells with NALL at various concentrations (e.g., 10 µM, 50 µM, 100 µM) for 24

hours.

Include a vehicle control (PBS), a positive control (Rapamycin, 100 nM for 4 hours), and a

negative control for flux (co-treatment with Bafilomycin A1, 100 nM for the last 4 hours).

Fixation and Staining:

Wash cells twice with PBS.

Fix with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.
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Stain with DAPI for 5 minutes to visualize nuclei.

Wash twice with PBS.

Imaging:

Acquire images using a fluorescence microscope with appropriate filters for GFP (green),

mRFP (red), and DAPI (blue).

Analysis:

Quantify the number of green puncta (autophagosomes) and red-only puncta

(autolysosomes) per cell.

An increase in the ratio of red puncta to green puncta indicates enhanced autophagy flux.
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Experimental workflow for the in vitro autophagy flux assay.

Protocol 4.2: In Vivo Assessment in a Mouse Model of
Traumatic Brain Injury (TBI)
This protocol describes the evaluation of NALL's neuroprotective effects in a controlled cortical

impact (CCI) mouse model of TBI.[4]

Materials:

Male C57BL/6 mice (8-10 weeks old)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15408538?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/759894v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15408538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controlled cortical impact (CCI) device

Anesthesia (e.g., isoflurane)

N-Acetyl-L-leucine (for oral gavage)

Vehicle control (e.g., sterile water)

Behavioral testing apparatus (e.g., Rotarod, Morris water maze)

Tissue processing reagents for histology (e.g., PFA, sucrose solutions)

Antibodies for immunohistochemistry (e.g., anti-NeuN for neurons, anti-Iba1 for microglia)

Procedure:

TBI Induction:

Anesthetize the mouse and secure it in a stereotaxic frame.

Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

Induce a moderate TBI using the CCI device with defined parameters (e.g., 3 mm tip, 4

m/s velocity, 1.5 mm depth).

Suture the scalp and allow the animal to recover. Sham animals will undergo surgery

without the impact.

NALL Administration:

Randomly assign mice to treatment (NALL) or vehicle groups.

Begin oral gavage administration of NALL (e.g., 100 mg/kg) or vehicle starting 1-4 hours

post-injury and continue daily for a specified period (e.g., 14 or 28 days).[13]

Functional Outcome Assessment:

Motor Function: Perform Rotarod testing at baseline and at multiple time points post-TBI

(e.g., days 3, 7, 14, 21, 28) to assess motor coordination and balance.
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Cognitive Function: Conduct Morris water maze testing starting at a later time point (e.g.,

day 21 post-TBI) to evaluate spatial learning and memory.

Histological Analysis:

At the end of the study, euthanize the animals and perfuse transcardially with saline

followed by 4% PFA.

Harvest the brains and process for cryosectioning or paraffin embedding.

Perform Nissl staining to quantify lesion volume.

Perform immunohistochemistry for markers of neuronal survival (NeuN) and

neuroinflammation (Iba1 for microglial activation) in the peri-lesional cortex.

Data Analysis:

Compare behavioral test results (latency to fall, escape latency) between NALL and

vehicle groups using appropriate statistical tests (e.g., two-way ANOVA).

Quantify lesion volume and cell counts from histological sections and compare between

groups (e.g., Student's t-test).

Table 2: Key Parameters for In Vivo TBI Study
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Parameter Description Example Value

Animal Model Species, Strain, Sex C57BL/6, Male

Injury Model
Controlled Cortical Impact

(CCI)
Moderate severity

Treatment
Compound, Dose, Route,

Frequency

NALL, 100 mg/kg, Oral

Gavage, Daily

Primary Outcome Motor Function Assessment Rotarod Test

Secondary Outcome
Cognitive Function

Assessment
Morris Water Maze

Histological Endpoints
Lesion Volume, Neuronal

Survival, Neuroinflammation
Nissl, NeuN, Iba1 staining

| Study Duration | Post-TBI follow-up | 28 days |

Conclusion
N-Acetyl-L-leucine is a promising therapeutic candidate for a variety of neurological disorders

characterized by lysosomal dysfunction, neuroinflammation, and metabolic deficits. Its excellent

safety profile and oral bioavailability enhance its clinical potential.[3][4] Future research should

continue to delineate its precise molecular mechanisms and explore its efficacy in a broader

range of neurodegenerative conditions. The protocols outlined here provide a framework for

researchers to investigate the neuroprotective and restorative properties of NALL in relevant

preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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